Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate
Overview
Description
Ethyl (1a,6a,7a)-2-oxo-bicyclo-[410]heptane-7-carboxylate is a bicyclic compound with a unique structure that makes it an interesting subject for chemical research This compound is characterized by its bicyclo[410]heptane core, which includes a cyclopropane ring fused to a cyclohexane ring, and an ethyl ester functional group
Mechanism of Action
Target of Action
Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate is a complex organic compound. Similar compounds, such as 7-oxanorbornanes (7-oxabicyclo [221]heptanes), have been found to exhibit interesting biological activity .
Mode of Action
It’s worth noting that similar compounds, such as 7-oxanorbornanes, can undergo a variety of transformations, including thermal reactions, nucleophilic addition, and rhodium-catalyzed reactions . These transformations can lead to a wide range of chemodiversity in a highly stereoselective manner .
Biochemical Pathways
Similar compounds have been found to be involved in various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit interesting biological activities, suggesting that they may have significant effects at the molecular and cellular levels .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including hydrolases and oxidoreductases, which facilitate its conversion into different metabolites. The interaction with hydrolases involves the cleavage of ester bonds, leading to the formation of carboxylic acids and alcohols. Additionally, oxidoreductases catalyze the oxidation-reduction reactions involving this compound, contributing to its metabolic transformation .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Furthermore, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, it can act as a competitive inhibitor for certain hydrolases, preventing the substrate from accessing the active site. Additionally, this compound can induce conformational changes in proteins, thereby modulating their activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance metabolic activity and improve cellular function. At higher doses, it can exhibit toxic effects, including cellular apoptosis and necrosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is beneficial, beyond which it becomes detrimental .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450 oxidases, which facilitate its conversion into various metabolites. These metabolic pathways are crucial for the compound’s detoxification and elimination from the body. The interaction with cofactors such as NADH and FADH2 is essential for its metabolic transformation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target tissues. The binding proteins help in maintaining the compound’s stability and preventing its premature degradation .
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. It is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins. Additionally, targeting signals and post-translational modifications direct the compound to specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects .
Preparation Methods
The synthesis of ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate undergoes a variety of chemical reactions due to the strain in its bicyclic structure and the presence of reactive functional groups. Common reactions include:
Thermal Reactions: Heating the compound can lead to ring-opening reactions, driven by the release of cyclopropyl ring strain.
Nucleophilic Addition: The oxo group at the 2-position can undergo nucleophilic addition reactions, forming various adducts.
Rhodium-Catalyzed Reactions: These reactions can proceed with or without the opening of the cyclopropyl ring, leading to the formation of new bicyclic or tricyclic structures.
Major products formed from these reactions include 2,4-pentadienals, 3-methylene-4-vinylcyclohex-1-enes, and bicyclo[3.2.2]nonadienes .
Scientific Research Applications
Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with unique modes of action.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate can be compared with other bicyclic compounds such as:
Methyl bicyclo[4.1.0]heptane-7-carboxylate: Similar in structure but with a methyl ester group instead of an ethyl ester.
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds have a different bicyclic core structure and are used in various bioactive natural products.
The uniqueness of ethyl (1a,6a,7a)-2-oxo-bicyclo-[41
Properties
IUPAC Name |
ethyl (1S,6R,7S)-2-oxobicyclo[4.1.0]heptane-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-2-13-10(12)9-6-4-3-5-7(11)8(6)9/h6,8-9H,2-5H2,1H3/t6-,8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSYBCSTFANLEL-VDAHYXPESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1C(=O)CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H]2[C@@H]1C(=O)CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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